molecular formula C26H16N4Na2O8S2 B1668934 Acid Brown 14 CAS No. 5850-16-8

Acid Brown 14

Cat. No. B1668934
CAS RN: 5850-16-8
M. Wt: 622.5 g/mol
InChI Key: UTIACSXEVKXHPT-YIDQSHOPSA-L
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Description

Acid Brown 14, also known as Echtbrown, is a chemical substance with the formula C26H16N4Na2O8S2 . It is used as a dye for wool, polyamide, and silk .


Synthesis Analysis

This compound is produced through the diazotisation/azo coupling of naphthionic acid and resorcinol .


Molecular Structure Analysis

The molecular formula of this compound is C26H16N4Na2O8S2. It has a molecular weight of 622.54 .

Safety and Hazards

Acid Brown 14 is considered a non-hazardous chemical, and no special labeling is required .

Biochemical Analysis

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Acid Brown 14 involves the coupling of 4-aminoazobenzene-3,4'-disulfonic acid with 2-naphthol-3,6-disulfonic acid.", "Starting Materials": [ "4-aminoazobenzene-3,4'-disulfonic acid", "2-naphthol-3,6-disulfonic acid" ], "Reaction": [ "Step 1: Dissolve 4-aminoazobenzene-3,4'-disulfonic acid and 2-naphthol-3,6-disulfonic acid in water.", "Step 2: Adjust the pH of the solution to around 8 using sodium hydroxide.", "Step 3: Heat the solution to around 80-90°C and add sodium nitrite to the solution to form diazonium salt.", "Step 4: Add the diazonium salt solution slowly to the solution of 2-naphthol-3,6-disulfonic acid with constant stirring.", "Step 5: Keep the reaction mixture at around 80-90°C for 2-3 hours.", "Step 6: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 7: Wash the product with water and dry it in an oven at 60-70°C.", "Step 8: Recrystallize the product from water to obtain pure Acid Brown 14." ] }

CAS RN

5850-16-8

Molecular Formula

C26H16N4Na2O8S2

Molecular Weight

622.5 g/mol

IUPAC Name

disodium;4-[(2Z)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate

InChI

InChI=1S/C26H18N4O8S2.2Na/c31-22-12-9-21(29-27-19-10-13-23(39(33,34)35)17-7-3-1-5-15(17)19)26(32)25(22)30-28-20-11-14-24(40(36,37)38)18-8-4-2-6-16(18)20;;/h1-14,27-28H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b29-21-,30-25-;;

InChI Key

UTIACSXEVKXHPT-YIDQSHOPSA-L

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N/N=C\3/C=CC(=O)/C(=N/NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])/C3=O.[Na+].[Na+]

SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])NN=C3C=CC(=O)C(=NNC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])C3=O.[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])NN=C3C=CC(=O)C(=NNC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])C3=O.[Na+].[Na+]

Appearance

Solid powder

Other CAS RN

5850-16-8

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

C.I. 20195;  NSC 75909;  NSC-75909;  NSC75909

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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